Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Overview
Description
Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a complex organic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives.
Preparation Methods
The synthesis of Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves multiple steps and can be achieved through various synthetic routes. One common method includes the cyclization of pyrrole derivatives with appropriate reagents under controlled conditions . The reaction typically involves the use of bromohydrazone, triazinium dicyanomethylide, or transition metal-mediated synthesis . Industrial production methods focus on optimizing yield and purity, often employing continuous feeding of reagents and careful monitoring of reaction conditions to minimize side products .
Chemical Reactions Analysis
Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridinyl or pyrrolo groups can be substituted with other functional groups using appropriate nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium or copper salts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and synthetic methodologies.
Mechanism of Action
The mechanism of action of Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and preventing the phosphorylation of target proteins .
Comparison with Similar Compounds
Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique due to its specific structural features and biological activities. Similar compounds include:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug with a pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug targeting VEGFR-2 and FGFR.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine scaffold but differ in their specific substituents and target activities, highlighting the versatility and potential of this chemical class .
Biological Activity
Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a complex organic compound that exhibits significant biological activity due to its unique chemical structure. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C14H13N5O2, with a molecular weight of 297.31 g/mol. The compound features a pyrrolo[2,1-f][1,2,4]triazine core structure, which is known for its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The key steps include:
- Formation of the Pyrrolo[2,1-f][1,2,4]triazine nucleus : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the pyridin-4-ylamino group occurs via nucleophilic substitution.
- Esterification : The final step involves the formation of the ethyl ester group at the carboxylic acid position.
Biological Activity
This compound has been studied for various biological activities:
Antiviral Activity
Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit potent antiviral properties. For example:
- Inhibition of Neuraminidase : Studies have shown that certain derivatives can inhibit neuraminidase activity in influenza virus strains (IC50 values around 504 µg/mL) with a selectivity index of 188 .
Anticancer Activity
The compound has demonstrated potential as a kinase inhibitor:
- Kinase Inhibition : The pyrrolo[2,1-f][1,2,4]triazine nucleus has been identified as a novel template for inhibiting tyrosine kinases such as EGFR and VEGFR-2. Substituents at specific positions (e.g., positions 5 and 6) enhance its inhibitory activity against cancer cell proliferation .
Study on Antiviral Efficacy
In a recent study focusing on the antiviral efficacy of pyrrolo[2,1-f][1,2,4]triazines:
- Methodology : The study employed in vitro assays to evaluate cytotoxicity and antiviral activity against influenza virus A/Puerto Rico/8/34 (H1N1).
- Results : Compounds showed low cytotoxicity with high selectivity indices indicating their potential as therapeutic agents against viral infections .
Study on Anticancer Properties
Another investigation assessed the anticancer properties of Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine derivatives:
- Methodology : The study utilized cellular assays to measure the effects on human colon tumor cell lines.
- Findings : Several derivatives exhibited significant inhibition of cellular proliferation and induced apoptosis in cancer cells .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of related compounds:
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | Structure | Contains a methyl group instead of ethyl | Notable antiviral activity |
N-Ethyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine | Structure | Different substituents on amine | Potential kinase inhibitor |
5-Methyl-4-phenoxy-pyrrolo[2,1-f][1,2,4]triazine | Structure | Phenoxy group introduces different electronic properties | Varies in reactivity and activity |
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C14H13N5O2/c1-2-21-14(20)10-7-12-13(16-9-17-19(12)8-10)18-11-3-5-15-6-4-11/h3-9H,2H2,1H3,(H,15,16,17,18) |
InChI Key |
XCBIDOKUYQPEQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)C(=NC=N2)NC3=CC=NC=C3 |
Origin of Product |
United States |
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